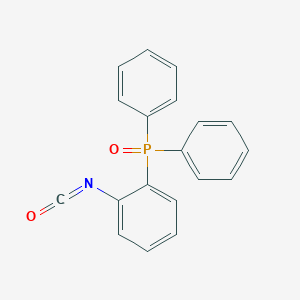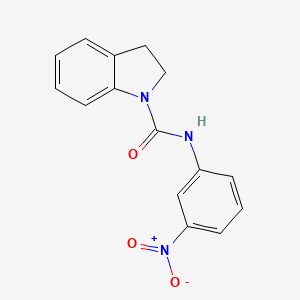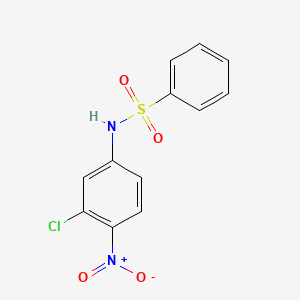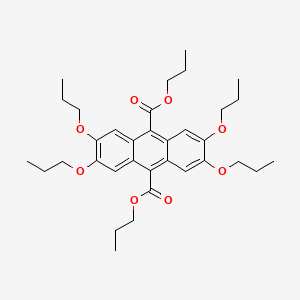![molecular formula C18H16BrNO4 B14381494 2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione CAS No. 88441-04-7](/img/structure/B14381494.png)
2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione is a synthetic compound known for its unique chemical structure and properties It is derived from 4-Bromo-2,5-dimethoxyphenethylamine, which is a well-known psychedelic compound
Preparation Methods
The synthesis of 2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione involves several steps. One common method starts with the precursor 4-Bromo-2,5-dimethoxyphenethylamine. The synthetic route typically involves the following steps:
Bromination: The starting material, 2,5-dimethoxyphenethylamine, is brominated to introduce the bromine atom at the 4-position.
Formation of Isoindole: The brominated compound is then reacted with phthalic anhydride to form the isoindole ring.
Cyclization: The final step involves cyclization to form the 1,3-dione structure.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. It acts as a partial agonist for serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . This interaction leads to changes in neurotransmitter release and signaling pathways, which can result in various physiological and psychological effects.
Comparison with Similar Compounds
2-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]-1H-isoindole-1,3(2H)-dione is similar to other compounds such as:
4-Bromo-2,5-dimethoxyphenethylamine (2C-B): Both compounds share a similar core structure, but 2C-B lacks the isoindole-1,3(2H)-dione moiety.
2,5-Dimethoxy-4-bromoamphetamine (DOB): This compound also contains the 4-bromo-2,5-dimethoxyphenyl group but differs in its overall structure and pharmacological profile.
Properties
CAS No. |
88441-04-7 |
|---|---|
Molecular Formula |
C18H16BrNO4 |
Molecular Weight |
390.2 g/mol |
IUPAC Name |
2-[2-(4-bromo-2,5-dimethoxyphenyl)ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16BrNO4/c1-23-15-10-14(19)16(24-2)9-11(15)7-8-20-17(21)12-5-3-4-6-13(12)18(20)22/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
AYRAPOVPIWFGMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CCN2C(=O)C3=CC=CC=C3C2=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Dimethyl[(prop-2-en-1-yl)sulfanyl]methaniminium](/img/structure/B14381416.png)

![1-[2-Methyl-1-(methylsulfanyl)-2-phenylpropyl]-1H-imidazole](/img/structure/B14381426.png)
![Benzamide, 2,5-dichloro-N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B14381441.png)


methanone](/img/structure/B14381466.png)
![1-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14381468.png)
![N-Benzyl-N-{2-[(2-chlorocyclohexyl)oxy]ethyl}butan-1-amine](/img/structure/B14381476.png)
![4-Acetyl-6-hydroxy-1-[2-(thiophen-2-yl)ethyl]piperazin-2-one](/img/structure/B14381478.png)



